
N-(1-(5-Fluoro-2-methoxyphenyl)ethyl)-4-(((5-(2-methylpropyl)-2-pyrimidinyl)amino)sulfonyl)ben zeneacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1-(5-Fluoro-2-methoxyphenyl)ethyl)-4-(((5-(2-methylpropyl)-2-pyrimidinyl)amino)sulfonyl)benzeneacetamide is a complex organic compound that features a combination of aromatic and heterocyclic structures
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-(5-Fluoro-2-methoxyphenyl)ethyl)-4-(((5-(2-methylpropyl)-2-pyrimidinyl)amino)sulfonyl)benzeneacetamide typically involves multi-step organic reactions. The process may start with the preparation of the core aromatic and heterocyclic structures, followed by functional group modifications and coupling reactions. Common reagents used in these steps include fluorinating agents, sulfonyl chlorides, and amines. Reaction conditions often involve the use of solvents like dichloromethane or dimethylformamide, with temperature control and catalysts to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields and purity. This may include continuous flow reactors, automated synthesis systems, and advanced purification techniques such as chromatography and crystallization.
化学反応の分析
Types of Reactions
N-(1-(5-Fluoro-2-methoxyphenyl)ethyl)-4-(((5-(2-methylpropyl)-2-pyrimidinyl)amino)sulfonyl)benzeneacetamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions vary but often involve controlled temperatures, specific solvents, and sometimes catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
科学的研究の応用
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its interactions with biological macromolecules.
Medicine: Potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties.
作用機序
The mechanism of action of N-(1-(5-Fluoro-2-methoxyphenyl)ethyl)-4-(((5-(2-methylpropyl)-2-pyrimidinyl)amino)sulfonyl)benzeneacetamide involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The specific pathways involved depend on the context of its application, such as inhibiting a particular enzyme in a disease pathway.
類似化合物との比較
Similar Compounds
N-(1-(5-Fluoro-2-methoxyphenyl)ethyl)-4-(((5-(2-methylpropyl)-2-pyrimidinyl)amino)sulfonyl)benzeneacetamide: shares similarities with other sulfonyl-containing compounds and pyrimidine derivatives.
Unique Features: Its unique combination of functional groups and structural motifs distinguishes it from other compounds, potentially offering unique biological activities or chemical properties.
List of Similar Compounds
Sulfonylureas: Commonly used in medicinal chemistry.
Pyrimidine Derivatives: Widely studied for their biological activities.
This structure provides a comprehensive overview of the compound, but specific details should be sourced from scientific literature and experimental data
特性
CAS番号 |
35253-24-8 |
|---|---|
分子式 |
C25H29FN4O4S |
分子量 |
500.6 g/mol |
IUPAC名 |
N-[1-(5-fluoro-2-methoxyphenyl)ethyl]-2-[4-[[5-(2-methylpropyl)pyrimidin-2-yl]sulfamoyl]phenyl]acetamide |
InChI |
InChI=1S/C25H29FN4O4S/c1-16(2)11-19-14-27-25(28-15-19)30-35(32,33)21-8-5-18(6-9-21)12-24(31)29-17(3)22-13-20(26)7-10-23(22)34-4/h5-10,13-17H,11-12H2,1-4H3,(H,29,31)(H,27,28,30) |
InChIキー |
CKOLETHYECDWSS-UHFFFAOYSA-N |
正規SMILES |
CC(C)CC1=CN=C(N=C1)NS(=O)(=O)C2=CC=C(C=C2)CC(=O)NC(C)C3=C(C=CC(=C3)F)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



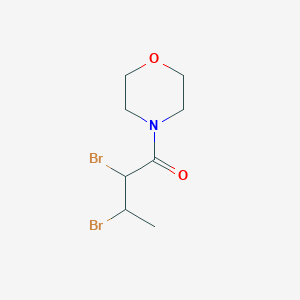
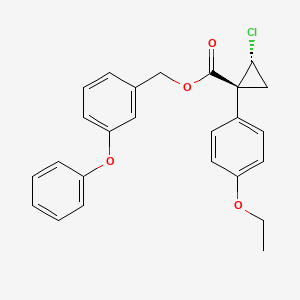

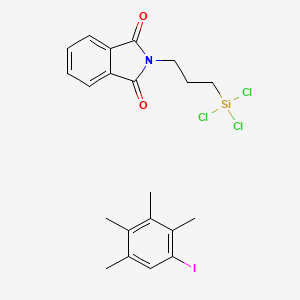
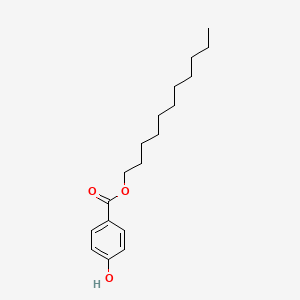
![1-Benzyl-2-[(1-benzyl-4,5-dihydroimidazol-2-yl)oxy-chlorophosphoryl]oxy-4,5-dihydroimidazole](/img/structure/B12807887.png)

![1-(3-Cyanophenyl)-1H,3H-thiazolo[3,4-a]benzimidazole](/img/structure/B12807899.png)
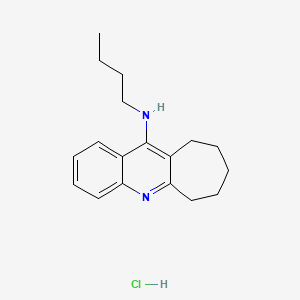
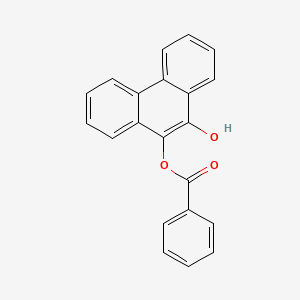

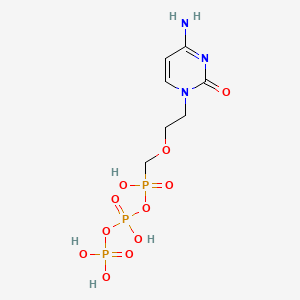
![4-[[(2-Pentylsulfanyl-1,3-benzothiazol-6-yl)amino]methyl]-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione](/img/structure/B12807924.png)
